![molecular formula C23H20O B13090754 1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)
1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by a phenyl group attached to a propanone backbone, with a vinyl-substituted biphenyl group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
The synthesis of 1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial production methods often utilize continuous flow reactors to optimize reaction conditions and improve yield. These methods may involve the use of high-pressure and high-temperature conditions to accelerate the reaction rate and achieve higher efficiency.
化学反応の分析
1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism by which 1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one can be compared with other similar compounds such as phenylacetone and propiophenone. While all these compounds share a phenyl group attached to a carbonyl-containing backbone, their structural differences confer unique properties and reactivities.
Phenylacetone: Known for its use in the synthesis of amphetamines, phenylacetone has a simpler structure with a phenyl group attached to a propanone backbone.
The presence of the vinyl-substituted biphenyl group in 1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one imparts unique electronic and steric properties, making it distinct from its analogs.
特性
分子式 |
C23H20O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
3-[2-(2-ethenylphenyl)phenyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H20O/c1-2-18-10-6-8-14-21(18)22-15-9-7-11-19(22)16-17-23(24)20-12-4-3-5-13-20/h2-15H,1,16-17H2 |
InChIキー |
XKAUKFUHQUHNBP-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2CCC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



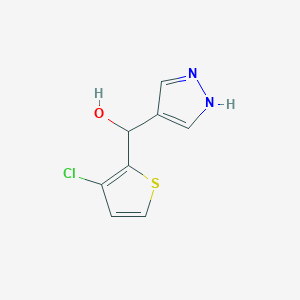
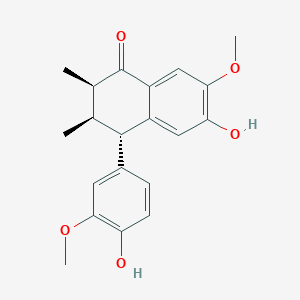
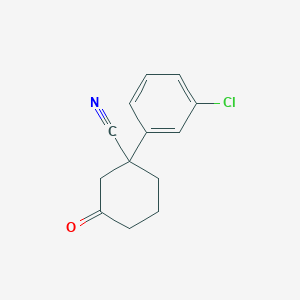
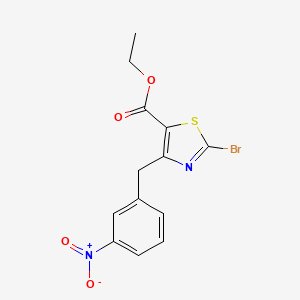
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
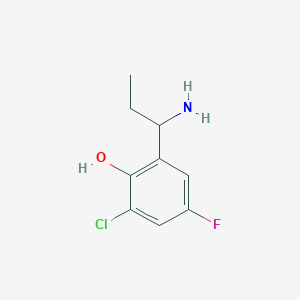
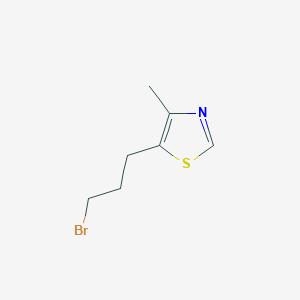
![2-(2-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B13090710.png)
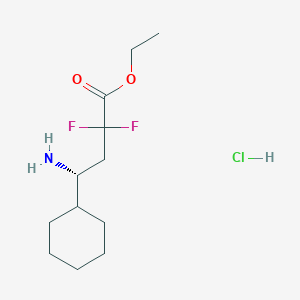
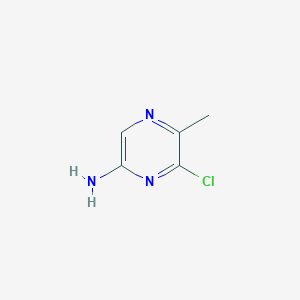
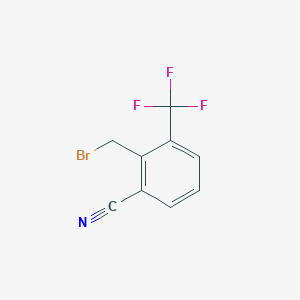

![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)
